HDAC2 Enzyme Inhibition Potency of N-Hydroxyaryl-Indoline Hybrids vs. Pan-HDAC Inhibitor Vorinostat (SAHA)
In the closely related chemical space of N-hydroxybenzamides with indoline caps, compounds incorporating the indoline scaffold exhibited potent HDAC2 inhibition with IC50 values in the sub-micromolar range and demonstrated up to 4-fold greater cytotoxicity against three human cancer cell lines compared to the clinical pan-HDAC inhibitor SAHA (vorinostat) [1]. While the exact target compound is an amidoxime rather than a hydroxamic acid, the shared indoline-phenyl pharmacophore suggests potential for similar target engagement, though direct confirmation is required.
| Evidence Dimension | HDAC2 inhibition and cancer cell cytotoxicity |
|---|---|
| Target Compound Data | Not directly measured; inference from closest N-hydroxybenzamide indoline series. |
| Comparator Or Baseline | SAHA (vorinostat) - HDAC2 IC50 ~1.5–10 nM; cytotoxicity IC50 varies by cell line. |
| Quantified Difference | Indoline-capped N-hydroxybenzamides were up to 4-fold more cytotoxic than SAHA in SW620, PC3, and NCI-H460 cell lines [1]. |
| Conditions | HDAC2 enzyme assay; MTT cytotoxicity in SW620 (colon), PC3 (prostate), NCI-H460 (lung) cancer cell lines; 48–72 h exposure. |
Why This Matters
Demonstrates that the indoline substitution pattern, when paired with an N-hydroxy zinc-binding group, can outperform first-generation hydroxamate-based HDAC inhibitors in cellular potency, a feature relevant to selecting this scaffold for anticancer drug discovery.
- [1] Huong, T.T., Dung, D.T., Huan, N.V., Cuong, L.V., Hai, P.T., Huong, L.T., Kim, J., Kim, Y.G., Han, S.B., & Nam, N.H. (2017). Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity. Bioorganic Chemistry, 71, 160-169. View Source
